2-Methylbutyl acetate (CAS 624-41-9) is a branched-chain aliphatic ester widely utilized as a premium flavoring agent, a fragrance top-note contributor, and a specialized industrial solvent. As a volatile organic compound with a boiling point of 138 °C, it offers high hydrolytic stability and excellent solvency for nitrocellulose, resins, and oils [1]. While often grouped commercially with other pentyl acetates, this specific isomer is distinguished by its chiral center at the C2 position, making it a critical target for authentic natural flavor replication and precision chemical formulation where generic mixed esters are inadequate [1].
Buyers often attempt to substitute pure 2-methylbutyl acetate with cheaper commercial 'amyl acetate' (a mixture of 65% 1-pentyl acetate and 35% 2-methylbutyl acetate) or the structurally similar isoamyl acetate (3-methylbutyl acetate)[1]. However, these substitutions fail in precision applications. Isoamyl acetate is achiral and delivers a monolithic 'banana' profile, whereas 2-methylbutyl acetate possesses a chiral center, naturally occurring almost exclusively as the (S)-enantiomer, which is required for authentic apple and berry notes. Furthermore, in solvent applications, substituting with mixed amyl acetate introduces variable evaporation rates and inconsistent solvency profiles, compromising the reproducibility of coatings, extractions, and chemical syntheses[1].
Unlike isoamyl acetate, which is achiral, 2-methylbutyl acetate contains a chiral center. In natural botanical sources such as apples, it occurs almost exclusively as the (S)-enantiomer (>99% purity) [1]. Procuring pure 2-methylbutyl acetate allows formulators to match this natural enantiomeric distribution, whereas substituting with isoamyl acetate or synthetic racemic mixtures fails to replicate the authentic biochemical profile of premium natural extracts [1].
| Evidence Dimension | Enantiomeric distribution in natural matrices |
| Target Compound Data | >99% (S)-enantiomer (chiral) |
| Comparator Or Baseline | Isoamyl acetate (achiral, 0% enantiomeric excess) |
| Quantified Difference | Absolute structural divergence (chiral vs. achiral) |
| Conditions | Chiral gas chromatography of genuine apple flavor compounds |
Procurement of the exact chiral compound is mandatory for 'nature-identical' premium flavorings where achiral analogs taste artificial.
For industrial coatings and extraction processes, the evaporation rate is a critical procurement dimension. 2-Methylbutyl acetate has a boiling point of 138 °C, whereas its primary isomer isoamyl acetate boils at 142 °C [1]. This 4 °C differential translates to a measurably faster evaporation rate for 2-methylbutyl acetate. When buyers use commercial mixed 'amyl acetate' (containing 65% 1-pentyl acetate, bp 149 °C), the evaporation profile becomes significantly prolonged and non-linear, leading to solvent entrapment in sensitive films [1].
| Evidence Dimension | Boiling point and volatility |
| Target Compound Data | 138 °C |
| Comparator Or Baseline | Isoamyl acetate (142 °C) and 1-pentyl acetate (149 °C) |
| Quantified Difference | 4 °C lower than isoamyl acetate; 11 °C lower than 1-pentyl acetate |
| Conditions | Standard atmospheric pressure (741-760 mmHg) |
Selecting pure 2-methylbutyl acetate ensures a faster, highly predictable evaporation profile compared to heavier isomers or commercial mixtures.
In flavor and fragrance matrices, 2-methylbutyl acetate demonstrates unique sensory modification capabilities not shared by generic banana esters. Its olfactory threshold is evaluated at 313 µg/L in dilute alcohol solutions [1]. Crucially, even at subthreshold concentrations, 2-methylbutyl acetate actively enhances the perception of other fruity esters (like blackberry and jammy notes), a synergistic effect that generic isoamyl acetate cannot replicate due to its higher dominance and different receptor binding profile [1].
| Evidence Dimension | Olfactory threshold and subthreshold enhancement |
| Target Compound Data | 313 µg/L (with subthreshold enhancement of jammy/berry notes) |
| Comparator Or Baseline | Isoamyl acetate (dominant generic banana note, lacks complex subthreshold synergy) |
| Quantified Difference | Distinct threshold and synergistic enhancement capability |
| Conditions | 12% v/v dilute alcohol solution (model wine/beverage matrix) |
Formulators must procure this specific ester to achieve complex, multi-layered fruit profiles without overpowering the mixture with generic banana notes.
Industrial buyers often default to 'Primary Amyl Acetate,' an OECD-documented commercial mixture consisting of 65% 1-pentyl acetate and only 35% 2-methylbutyl acetate [1]. Procuring pure 2-methylbutyl acetate (typically ≥95-99% assay) eliminates the 65% bulk contaminant of 1-pentyl acetate. This shift from a 35% mixture to a >95% pure single-isomer product drastically improves batch-to-batch reproducibility in both chemical synthesis and high-end solvent applications [1].
| Evidence Dimension | Active isomer concentration |
| Target Compound Data | ≥95-99% 2-methylbutyl acetate (pure procurement) |
| Comparator Or Baseline | Primary Amyl Acetate mixture (35% 2-methylbutyl acetate) |
| Quantified Difference | ~60-64% increase in target isomer purity |
| Conditions | Standard commercial chemical procurement specifications |
Purchasing the pure isomer is essential for applications where the 1-pentyl acetate fraction causes unacceptable variations in reaction kinetics or solvent behavior.
Directly following from its >99% (S)-enantiomer natural occurrence, this compound is the required choice for authentic apple, pear, and berry flavorings where generic isoamyl acetate yields an artificial, flat profile [1].
Leveraging its 138 °C boiling point, it is utilized in specialized coatings where a faster, strictly linear evaporation rate is required, outperforming the slower-drying 1-pentyl acetate mixtures [2].
Due to its unique 313 µg/L olfactory threshold and synergistic properties, it is deployed in fine fragrances to enhance complex jammy and fresh-fruit notes without acting as a dominant, overpowering top note[3].
Because of its specific stereochemistry, highly pure 2-methylbutyl acetate is procured as a reference standard for chiral gas chromatography and as an enantiopure intermediate in agrochemical and pharmaceutical synthesis, where commercial mixed amyl acetates are useless [4].
Flammable